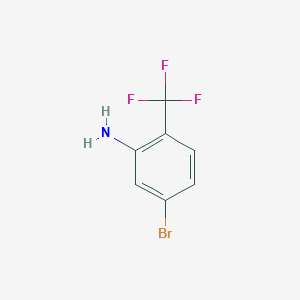

5-Bromo-2-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLFKWTOKOOPCTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648640 | |

| Record name | 5-Bromo-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-91-3 | |

| Record name | 5-Bromo-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-bromobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)aniline (CAS Number: 703-91-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethyl)aniline is a halogenated and trifluoromethyl-substituted aromatic amine that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern offers multiple reactive sites, making it a valuable intermediate in the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and applications of this compound.

Physicochemical Properties

This compound is a white to light yellow crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 703-91-3 | [1][2] |

| Molecular Formula | C₇H₅BrF₃N | [1][2] |

| Molecular Weight | 240.02 g/mol | [1][2] |

| Melting Point | 52-56 °C | [1] |

| Boiling Point | 84-86 °C at 5 Torr | ChemicalBook |

| 254.8 °C at 760 mmHg | MySkinRecipes | |

| Density | 1.712 g/cm³ at 25 °C | ChemicalBook |

| Solubility | Sparingly soluble in water.[1] Soluble in various organic solvents. | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Storage | Room temperature, protected from light, under an inert atmosphere. | [2] |

Synthesis

A common and effective method for the synthesis of this compound involves the reduction of a nitro-substituted precursor.

General Synthetic Protocol

The synthesis starts from 4-bromo-2-nitro-1-(trifluoromethyl)benzene. The nitro group is reduced to an amine using iron powder in the presence of an acid catalyst, such as ammonium chloride, in a mixture of solvents.

Reaction Scheme:

Experimental Procedure: [3]

-

A suspension of 4-bromo-2-nitro-1-(trifluoromethyl)benzene (e.g., 4.0 g, 14.9 mmol) is prepared in a mixture of ethanol (230 mL), tetrahydrofuran (85 mL), and water (40 mL).

-

Ammonium chloride (1.0 g, 18.8 mmol) and iron powder (5.06 g, 90 mmol) are added to the suspension.

-

The reaction mixture is heated to 80 °C for 1 hour. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the hot reaction mixture is filtered to remove the iron salts.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is dissolved in ethyl acetate (100 mL) and washed successively with water (3 x 50 mL) and saturated brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a solid. This procedure typically results in a high yield (e.g., 90%).[3]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts and coupling patterns will be indicative of the substitution pattern. The amine protons will likely appear as a broad singlet.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the compound.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (1400-1600 cm⁻¹), and strong C-F stretching bands (1000-1350 cm⁻¹). The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Data Acquisition: Inject the sample into the GC and acquire the mass spectrum of the eluting peak corresponding to the compound.

-

Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of bioactive molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity, and the bromine atom, which provides a handle for further chemical modifications, often through cross-coupling reactions.[4]

Role in Kinase Inhibitor Synthesis

While specific examples of marketed drugs synthesized directly from this compound are not prominently documented, its isomers are utilized in the synthesis of multi-kinase inhibitors. For instance, the related compound 4-chloro-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of Regorafenib , a multi-kinase inhibitor used in the treatment of various cancers. This highlights the importance of the trifluoromethylaniline scaffold in the design of kinase inhibitors.

Potential in Antifungal and Agrochemical Development

This compound is cited as an intermediate in the development of antifungal agents and agrochemicals such as herbicides and insecticides.[4] The trifluoromethyl group is a common feature in many modern agrochemicals due to its positive impact on biological activity.

Experimental Protocols

Determination of Solubility in Organic Solvents

-

Materials: this compound, selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene), analytical balance, vials with screw caps, thermostatically controlled shaker, filtration apparatus (e.g., syringe filters).

-

Procedure: a. Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a vial. b. Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. d. After equilibration, allow the suspension to settle. e. Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe and filter it into a pre-weighed vial. f. Determine the weight of the transferred solution. g. Evaporate the solvent from the vial under a stream of nitrogen or in a vacuum oven until a constant weight of the dissolved solid is obtained. h. Calculate the solubility in terms of g/100 mL or mol/L.

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethyl)aniline is a substituted aniline derivative of significant interest in the fields of pharmaceutical and agrochemical research. Its structural features, including a bromine atom and a trifluoromethyl group on the aniline core, make it a versatile building block for the synthesis of complex organic molecules. The strategic placement of these functional groups can influence the physicochemical and biological properties of the resulting compounds. A thorough understanding of the physical properties of this compound is therefore essential for its effective use in chemical synthesis, process development, and formulation.

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 703-91-3). It includes a summary of its key physical data, detailed experimental protocols for the determination of these properties, and a visualization of its synthetic pathway.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value |

| Molecular Formula | C₇H₅BrF₃N |

| Molecular Weight | 240.02 g/mol [1][2][3] |

| Appearance | White to light yellow crystalline solid[4] |

| Melting Point | 52-56 °C[4] |

| Boiling Point | 254.8 °C at 760 mmHg[1] |

| Solubility | Sparingly soluble in water[4] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below. These protocols are based on standard laboratory techniques.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

A small sample of this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid (2-3 mm in height) is packed into the sealed end.

-

The capillary tube is placed in the melting point apparatus alongside a thermometer.

-

The sample is heated at a steady rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire solid has transitioned to a clear liquid is recorded as the completion of melting.

-

The melting point is reported as the range between these two temperatures.

Determination of Boiling Point (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

A sample of this compound (approximately 5-10 mL) is placed in the distillation flask along with a few boiling chips.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

As the liquid boils, the vapor will rise and condense in the condenser.

-

The temperature is recorded when it stabilizes, indicating a steady distillation rate. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Determination of Solubility (Qualitative Method)

Objective: To qualitatively assess the solubility of this compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Approximately 10-20 mg of solid this compound is placed into a series of labeled test tubes.

-

To each test tube, 1 mL of a different solvent is added.

-

The test tubes are agitated (e.g., by flicking or using a vortex mixer) for 1-2 minutes at room temperature.

-

The mixtures are visually inspected to determine if the solid has dissolved completely, partially, or not at all.

-

Observations are recorded as soluble, partially soluble, or insoluble for each solvent.

Synthetic Workflow

The following diagram illustrates a common synthetic route for the preparation of this compound.

References

5-Bromo-2-(trifluoromethyl)aniline molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information on 5-Bromo-2-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Core Properties

This compound is a halogenated aromatic amine.[1] It is utilized as a building block in the development of various compounds, including antifungal and anticancer agents, as well as herbicides and insecticides.[1][2]

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃N | [2][3] |

| Molecular Weight | 240.02 g/mol | [2][3] |

| CAS Number | 703-91-3 | [2][3] |

| Appearance | Pale purple to purple solid | [3] |

| Boiling Point | 84-86 °C (at 5 Torr) | [3] |

| Density | 1.712 g/cm³ (at 25 °C) | [3] |

| Storage | Room temperature, in a dark place under an inert atmosphere | [2][3] |

Experimental Protocols

A general procedure for the synthesis of this compound involves the reduction of 4-bromo-2-nitro-1-(trifluoromethyl)benzene.[3][4]

Materials:

-

4-bromo-2-nitro-1-(trifluoromethyl)benzene (14.9 mmol)

-

Ethanol (230 mL)

-

Tetrahydrofuran (THF) (85 mL)

-

Water (40 mL)

-

Ammonium chloride (18.8 mmol)

-

Iron powder (90 mmol)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous sodium sulfate

Procedure:

-

A suspension of 4-bromo-2-nitro-1-(trifluoromethyl)benzene, ammonium chloride, and iron powder is prepared in a mixture of ethanol, THF, and water.[3][4]

-

The reaction mixture is heated to 80 °C for 1 hour.[3][4] The progress of the reaction should be monitored using thin-layer chromatography (TLC).[3][4]

-

Once the starting material is completely consumed, the hot reaction mixture is filtered.[3][4]

-

The crude product is then dissolved in ethyl acetate and washed with water.[3][4]

-

The organic layers are combined, washed with saturated brine, and dried over anhydrous sodium sulfate.[3][4]

-

The solvent is removed under reduced pressure to yield this compound as a solid.[3][4]

Logical Relationships

The following diagram illustrates the relationship between the chemical compound and its fundamental molecular properties.

Caption: Relationship between compound name, formula, and molecular weight.

References

An In-depth Technical Guide to 5-Bromo-2-(trifluoromethyl)benzenamine: A Core Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(trifluoromethyl)benzenamine, a halogenated and trifluoromethylated aniline derivative, serves as a pivotal building block in the landscape of medicinal chemistry and agrochemical synthesis. Its strategic combination of a bromine atom, a trifluoromethyl group, and an amino functionality provides a versatile scaffold for the construction of complex, biologically active molecules. The presence of the trifluoromethyl (-CF3) group is particularly noteworthy, as it can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of 5-Bromo-2-(trifluoromethyl)benzenamine, with a focus on its role in the development of novel therapeutics. While direct biological activity data for the parent compound is not extensively documented, its utility is prominently demonstrated through the diverse pharmacological activities of its derivatives.

Chemical Structure and Properties

5-Bromo-2-(trifluoromethyl)benzenamine is an organic compound with the chemical formula C₇H₅BrF₃N.[1][2] It is also known by several synonyms, including 5-Bromo-2-(trifluoromethyl)aniline and 2-Amino-4-bromobenzotrifluoride.[1] The molecule consists of a benzene ring substituted with a bromine atom at position 5, a trifluoromethyl group at position 2, and an amino group at position 1.

Physicochemical Data

A summary of the key physicochemical properties of 5-Bromo-2-(trifluoromethyl)benzenamine is presented in the table below. These properties are essential for its handling, reaction optimization, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅BrF₃N | [1][2] |

| Molecular Weight | 240.02 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 52-56 °C | [1] |

| Boiling Point | 254.8 °C at 760 mmHg | |

| CAS Number | 703-91-3 | [1] |

| pKa | 0.39 ± 0.10 (Predicted) | [1] |

| Solubility | Sparingly soluble in water | [1] |

Synthesis of 5-Bromo-2-(trifluoromethyl)benzenamine

The synthesis of 5-Bromo-2-(trifluoromethyl)benzenamine is most commonly achieved through the reduction of a nitrated precursor. The following experimental protocol provides a detailed methodology for its preparation.

Experimental Protocol: Synthesis from 4-Bromo-2-nitro-1-(trifluoromethyl)benzene

This procedure outlines the reduction of 4-bromo-2-nitro-1-(trifluoromethyl)benzene to yield 5-Bromo-2-(trifluoromethyl)benzenamine.[3]

Materials:

-

4-Bromo-2-nitro-1-(trifluoromethyl)benzene

-

Ethanol

-

Tetrahydrofuran (THF)

-

Water

-

Ammonium chloride (NH₄Cl)

-

Iron powder (Fe)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A suspension of 4-bromo-2-nitro-1-(trifluoromethyl)benzene (4.0 g, 14.9 mmol) is prepared in a mixture of ethanol (230 mL), THF (85 mL), and water (40 mL).[3]

-

To this suspension, add ammonium chloride (1.0 g, 18.8 mmol) and iron powder (5.06 g, 90 mmol).[3]

-

The reaction mixture is heated to 80 °C for 1 hour. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[3]

-

Upon complete consumption of the starting material, the hot reaction mixture is filtered.[3]

-

The filtrate is concentrated under reduced pressure.[3]

-

The crude product is then dissolved in ethyl acetate (100 mL) and washed with water (3 x 50 mL).[3]

-

The organic layers are combined, washed with a saturated brine solution, and dried over anhydrous sodium sulfate.[3]

-

The solvent is removed under reduced pressure to yield this compound as a solid. (Expected yield: 3.2 g, 90%).[3]

Applications in Drug Discovery and Development

5-Bromo-2-(trifluoromethyl)benzenamine is a valuable intermediate for the synthesis of a wide range of biologically active molecules. Its derivatives have been investigated for various therapeutic applications, including as anticancer, antifungal, and antiviral agents.

Role in the Synthesis of Bioactive Molecules

The chemical reactivity of the amino and bromo groups on the 5-Bromo-2-(trifluoromethyl)benzenamine scaffold allows for diverse chemical modifications, leading to the generation of libraries of compounds for biological screening.

-

Anticancer Agents: Derivatives of 5-Bromo-2-(trifluoromethyl)benzenamine have been explored as potential anticancer agents. For example, thiazolo[4,5-d]pyrimidine derivatives synthesized using trifluoromethyl-anilines have been evaluated for their antiproliferative activity against various human cancer cell lines.

-

Antimicrobial Agents: The trifluoromethylaniline moiety is a key component in the development of novel antimicrobial compounds. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown potent activity against antibiotic-resistant Gram-positive bacteria.[3] One of the most potent compounds in a studied series featured bromo and trifluoromethyl substitutions on the aniline ring, inhibiting the growth of several Staphylococcus aureus strains with a minimum inhibitory concentration (MIC) value of 0.78 μg/mL.[3]

-

Enzyme Inhibitors: The structural features of this aniline derivative make it a suitable precursor for the synthesis of enzyme inhibitors. For example, derivatives have been designed as inhibitors of acetyl- and butyrylcholinesterase, which are relevant targets in the treatment of Alzheimer's disease.

Conclusion

5-Bromo-2-(trifluoromethyl)benzenamine is a chemical intermediate of significant value to the pharmaceutical and agrochemical industries. Its well-defined synthesis and versatile chemical handles make it an ideal starting material for the development of novel, high-value compounds. While the intrinsic biological activity of the core molecule is not extensively characterized, its role as a precursor to a wide array of potent and specific bioactive derivatives is firmly established. This technical guide provides researchers and drug development professionals with the essential chemical and synthetic information required to effectively utilize 5-Bromo-2-(trifluoromethyl)benzenamine in their research and development endeavors. Future investigations into the biological properties of this core structure may reveal additional applications and further solidify its importance in medicinal chemistry.

References

- 1. This compound [myskinrecipes.com]

- 2. Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 5-Bromo-2-(trifluoromethyl)aniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-(trifluoromethyl)aniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of quantitative solubility data in public literature, this document focuses on collating known qualitative information, presenting key physicochemical properties, and providing detailed, standardized experimental protocols for the precise determination of its solubility in various organic solvents.

Physicochemical Properties

A summary of the essential physicochemical properties of this compound is presented in Table 1. Understanding these properties is fundamental to predicting its behavior in different solvent systems and for developing appropriate analytical and purification methods.

| Property | Value | Reference |

| CAS Number | 703-91-3 | [1][2] |

| Molecular Formula | C₇H₅BrF₃N | [2][3] |

| Molecular Weight | 240.02 g/mol | [2][3] |

| Appearance | Pale purple to purple solid | [2] |

| Boiling Point | 84-86 °C (at 5 Torr) | [2] |

| Density | 1.712 g/cm³ (at 25 °C) | [2] |

| pKa | 0.39 ± 0.10 (Predicted) | [1][2] |

Qualitative Solubility Profile

While specific quantitative solubility data is scarce, qualitative information and the chemical structure of this compound provide insights into its expected solubility. The presence of a polar amino group and a nonpolar aromatic ring with electron-withdrawing bromo and trifluoromethyl groups suggests a versatile solubility profile.

| Solvent Class | Example Solvent | Predicted/Observed Solubility | Rationale/Reference |

| Water | Water | Sparingly Soluble | The hydrophobic aromatic ring and halogen substituents limit solubility despite the polar amine group.[1] |

| Esters | Ethyl Acetate | Soluble | A synthesis procedure mentions dissolving the crude product in ethyl acetate for purification.[2][4] |

| Alcohols | Methanol, Ethanol | Predicted to be Soluble | The polar amine group can form hydrogen bonds with protic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Predicted to be Soluble | General solubility of anilines in ethereal solvents. THF is used as a co-solvent in its synthesis.[2] |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Predicted to be Soluble | The bromo substituent and overall molecular structure suggest compatibility with chlorinated solvents. |

| Aromatic Hydrocarbons | Toluene, Benzene | Predicted to be Soluble | The aromatic core of the molecule favors solubility in aromatic solvents. |

| Aprotic Polar Solvents | Acetone, Acetonitrile | Predicted to be Soluble | The molecule's polarity should allow for dissolution in these common lab solvents. |

| Nonpolar Solvents | Hexane, Cyclohexane | Predicted to be Sparingly to Insoluble | The presence of the polar amine group is likely to limit solubility in highly nonpolar solvents. |

Experimental Protocols for Quantitative Solubility Determination

To address the absence of quantitative data, two robust and widely accepted methods for determining the solubility of this compound are detailed below.

This method directly measures the mass of the solute dissolved in a known volume of a saturated solution. It is a straightforward and reliable technique that does not require spectroscopic analysis.

Materials and Apparatus:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Calibrated pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, let the vial stand at the constant temperature to allow the excess solid to settle. If necessary, use centrifugation to achieve a clear separation.

-

Aliquot Withdrawal: Carefully withdraw a precise volume (e.g., 2.0 mL) of the clear supernatant (the saturated solution) without disturbing the solid residue.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Mass Determination: Once the solvent is completely removed, place the dish in a drying oven to remove any residual solvent until a constant weight is achieved. The final mass of the solute is determined by subtracting the initial weight of the dish.

-

Calculation: The solubility (S) is calculated using the following formula: S (g/L) = (Mass of solute in g) / (Volume of aliquot in L)

Caption: Workflow for Gravimetric Solubility Determination.

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining lower solubility values. It relies on the Beer-Lambert law.

Materials and Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Calibrated volumetric flasks and pipettes

-

All materials listed for the Gravimetric Method

Procedure:

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to find the wavelength of maximum absorbance.

-

Prepare a Calibration Curve:

-

Create a concentrated stock solution of the compound in the chosen solvent.

-

Perform a series of serial dilutions to prepare several standard solutions of known concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Prepare Saturated Solution: Follow steps 1-4 from the Gravimetric Method to prepare a saturated solution and separate the clear supernatant.

-

Sample Analysis:

-

Withdraw a small, precise volume of the saturated supernatant.

-

Quantitatively dilute this aliquot with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation from the calibration curve to determine the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to find the concentration of the saturated solution, which represents the solubility.

-

Synthesis and Logical Workflow

Understanding the synthesis of this compound provides context for its purification, where solubility plays a critical role. A common synthetic route involves the reduction of a nitro group.[2]

Caption: General Synthesis and Purification Workflow.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively published, its physicochemical properties and qualitative observations suggest good solubility in common polar aprotic and protic organic solvents, and limited solubility in water. This guide provides researchers with two robust, detailed experimental protocols—the gravimetric and UV-Vis spectrophotometric methods—to accurately determine the solubility in solvents relevant to their specific applications. The generation of such data is invaluable for optimizing reaction conditions, developing purification strategies, and formulating new products in the pharmaceutical and agrochemical industries.

References

Spectroscopic Profile of 2-Amino-4-bromobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Amino-4-bromobenzotrifluoride (CAS No: 40161-53-3). Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data from reliable chemical databases and expected values derived from analogous compounds. This guide is intended to serve as a foundational resource for the identification, characterization, and utilization of 2-Amino-4-bromobenzotrifluoride in research and development.

Spectroscopic Data Summary

The following sections and tables summarize the essential predicted and expected spectroscopic data for 2-Amino-4-bromobenzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.35 | d | H-6 |

| ~ 6.95 | dd | H-5 |

| ~ 6.80 | d | H-3 |

| ~ 4.0 (broad) | s | -NH₂ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | C-2 |

| ~ 135.0 | C-6 |

| ~ 125.0 (q) | C-1 (CF₃) |

| ~ 123.0 | C-5 |

| ~ 120.0 | C-3 |

| ~ 118.0 | C-4 |

| ~ 124.0 (q, ¹JCF ≈ 275 Hz) | -CF₃ |

Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for 2-Amino-4-bromobenzotrifluoride based on the typical vibrational modes of aromatic amines, bromoaromatic compounds, and trifluoromethyl groups.

Table 4: Expected Infrared (IR) Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3450 - 3250 | Medium, Doublet | N-H stretch (asymmetric and symmetric) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend and C=C aromatic ring stretch |

| 1500 - 1400 | Medium to Strong | C=C aromatic ring stretch |

| 1350 - 1250 | Strong | C-N stretch |

| 1300 - 1100 | Very Strong | C-F stretch (CF₃) |

| 1100 - 1000 | Strong | C-Br stretch |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum of 2-Amino-4-bromobenzotrifluoride is expected to exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The predicted data is available from PubChem.[1]

Table 5: Predicted Mass Spectrometry Data

| m/z | Adduct | Predicted CCS (Ų) |

| 239.96303 | [M+H]⁺ | 142.8 |

| 261.94497 | [M+Na]⁺ | 155.6 |

| 237.94847 | [M-H]⁻ | 145.5 |

| 256.98957 | [M+NH₄]⁺ | 163.8 |

| 277.91891 | [M+K]⁺ | 143.4 |

| 221.95301 | [M+H-H₂O]⁺ | 140.7 |

| 283.95395 | [M+HCOO]⁻ | 161.1 |

| 297.96960 | [M+CH₃COO]⁻ | 189.7 |

| 259.93042 | [M+Na-2H]⁻ | 149.0 |

| 238.95520 | [M]⁺ | 155.4 |

| 238.95630 | [M]⁻ | 155.4 |

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for 2-Amino-4-bromobenzotrifluoride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Accurately weigh 5-10 mg of the 2-Amino-4-bromobenzotrifluoride sample for ¹H NMR, or 20-50 mg for ¹³C and ¹⁹F NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Acetone-d₆) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming, vortexing, or sonication may be applied if necessary.

-

If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Add a small amount of an appropriate internal standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C NMR) for chemical shift referencing (typically to 0 ppm). For ¹⁹F NMR, an external reference or a known internal standard can be used.

-

Cap the NMR tube securely and label it.

2.1.2. Spectrometer Setup and Data Acquisition

-

Insert the prepared NMR tube into the spectrometer's sample holder.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR, acquire a single-pulse experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT sequence) is typically performed to simplify the spectrum and enhance the signal of quaternary carbons. A longer acquisition time and a greater number of scans are usually required due to the lower natural abundance of ¹³C.

-

For ¹⁹F NMR, a single-pulse experiment is generally sufficient. ¹⁹F is a high-sensitivity nucleus, so acquisition times are typically short.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid 2-Amino-4-bromobenzotrifluoride sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2.2.2. Data Acquisition

-

Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

2.3.1. Sample Preparation (for Electrospray Ionization - ESI)

-

Prepare a dilute solution of the 2-Amino-4-bromobenzotrifluoride sample (typically 1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) may be added to promote ionization.

2.3.2. Data Acquisition

-

Infuse the sample solution into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography system.

-

Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal intensity of the molecular ion.

-

Acquire the mass spectrum in the appropriate mass range.

-

Perform data analysis to identify the molecular ion peak(s) and any significant fragment ions. Note the characteristic isotopic pattern of bromine.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like 2-Amino-4-bromobenzotrifluoride.

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational set of spectroscopic data and protocols to aid researchers in their work with 2-Amino-4-bromobenzotrifluoride. It is strongly recommended that experimental data be acquired to confirm these predicted values.

References

Navigating the Safety Profile of 5-Bromo-2-(trifluoromethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety data for 5-Bromo-2-(trifluoromethyl)aniline (CAS No. 703-91-3), a key building block in pharmaceutical and agrochemical research. Understanding the hazardous properties and handling requirements of this compound is paramount for ensuring laboratory safety and regulatory compliance. This document collates available data from various safety data sheets (SDS) to offer a detailed perspective on its physical, chemical, and toxicological properties.

Core Safety & Physical Properties

The following tables summarize the key quantitative data available for this compound and its common isomers. It is crucial to note that while isomers share a molecular formula and weight, their physical and toxicological properties can differ.

Table 1: Physical and Chemical Properties

| Property | This compound | 4-Bromo-2-(trifluoromethyl)aniline | 2-Bromo-5-(trifluoromethyl)aniline |

| CAS Number | 703-91-3[1] | 445-02-3 | 454-79-5[2][3] |

| Molecular Formula | C₇H₅BrF₃N[1] | C₇H₅BrF₃N | C₇H₅BrF₃N[2][3] |

| Molecular Weight | 240.02 g/mol [1] | 240.02 g/mol | 240.02 g/mol [2][3] |

| Appearance | Pale purple to purple Solid[4] | Light yellow to Yellow to Orange clear liquid | White to light yellow crystalline powder[5] |

| Boiling Point | 84-86 °C @ 5 Torr[4] | 84-86 °C @ 5 mmHg | Not specified |

| Density | 1.712 g/cm³ @ 25 °C[4] | 1.71 g/mL @ 25 °C | 1.675 g/mL @ 25 °C[3] |

| Flash Point | Not specified | 107 °C (closed cup) | 113 °C (closed cup)[3] |

| Refractive Index | Not specified | n20/D 1.532 | n20/D 1.522[3] |

| Storage Temperature | Room temperature, keep in dark place, inert atmosphere[4] | Room Temperature | Not specified |

Toxicological Profile and Hazard Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The available data for the isomers of this compound indicates that they are hazardous substances.

Table 2: GHS Hazard Classification

| Hazard Class | 4-Bromo-2-(trifluoromethyl)aniline[6] | 2-Bromo-5-(trifluoromethyl)aniline[3] |

| Acute Toxicity, Oral | Category 4 | Not classified |

| Acute Toxicity, Dermal | Category 4 | Not classified |

| Acute Toxicity, Inhalation | Category 4 | Not classified |

| Skin Corrosion/Irritation | Category 2 | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 2 | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Not classified |

| Signal Word | Warning[6] | Danger[3] |

Hazard Statements (H-codes):

-

4-Bromo-2-(trifluoromethyl)aniline: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

-

2-Bromo-5-(trifluoromethyl)aniline: H314 (Causes severe skin burns and eye damage).[2][3]

Precautionary Statements (P-codes):

Common precautionary statements for these compounds include:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][6]

-

Response: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][6]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Experimental Protocols for Safety Evaluation

While specific experimental methodologies are not detailed in standard Safety Data Sheets, the hazard classifications are derived from standardized tests conducted in accordance with regulatory guidelines (e.g., OECD Test Guidelines).

-

Acute Toxicity studies (oral, dermal, inhalation) typically involve administering the substance to laboratory animals (e.g., rats or rabbits) to determine the dose that causes mortality in 50% of the test population (LD50 for oral and dermal; LC50 for inhalation).

-

Skin and Eye Irritation tests are often performed on rabbits to assess the potential for a substance to cause reversible or irreversible damage to these tissues upon direct contact.

-

Specific Target Organ Toxicity is evaluated through studies that look for functional and morphological changes in specific organs following exposure to the substance.

Handling and Emergency Procedures

Proper handling and emergency preparedness are critical when working with halogenated anilines. The following diagrams illustrate a general workflow for handling a chemical spill and the logical selection of Personal Protective Equipment (PPE).

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated area.[7] Keep containers tightly sealed and under an inert atmosphere.[7] Protect from light.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially dangerous reactions.[7]

References

An In-depth Technical Guide to the Hazards and Toxicity of 5-Bromo-2-(trifluoromethyl)aniline

Toxicological and Hazard Summary

5-Bromo-2-(trifluoromethyl)aniline is classified as a hazardous chemical, with primary concerns related to its acute toxicity upon ingestion, inhalation, or skin contact. It is also recognized as causing severe skin and eye irritation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Quantitative Toxicity Data

As of this guide's compilation, specific quantitative toxicity data such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values for this compound were not found in the reviewed literature and safety data sheets. The toxicological assessment is therefore based on the GHS classifications and data from structurally related compounds. For instance, the general class of anilines is known to affect the blood, potentially causing methemoglobinemia, and some are considered potential carcinogens[1].

GHS Hazard Classification and Statements

The following table summarizes the GHS hazard classifications for this compound and its isomers. It is important to note that the hazard profile may vary slightly between different suppliers and for isomeric forms of the compound.

| Hazard Class | GHS Category | Hazard Statement Code | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302 | Toxic if swallowed / Harmful if swallowed[2][3][4][5] |

| Acute Toxicity, Dermal | Category 3 | H311 | Toxic in contact with skin[6] |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332 | Toxic if inhaled / Harmful if inhaled[2][4][5][6] |

| Skin Corrosion/Irritation | Category 1B/2 | H314/H315 | Causes severe skin burns and eye damage / Causes skin irritation[2][3][4][7][8] |

| Serious Eye Damage/Irritation | Category 1/2 | H318/H319 | Causes serious eye damage / Causes serious eye irritation[2][4][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation[2][4][5][8] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373 | May cause damage to organs through prolonged or repeated exposure |

Precautionary Measures and Handling

Given the significant hazards associated with this compound, strict adherence to safety protocols is mandatory. The following precautionary statements are commonly associated with this chemical.

| Type | Precautionary Statement Code | Precautionary Statement |

| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[9] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[8] | |

| P264 | Wash skin thoroughly after handling.[8][9] | |

| P270 | Do not eat, drink or smoke when using this product.[5] | |

| P271 | Use only outdoors or in a well-ventilated area.[5] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][7][8] | |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[2][3][8] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7][8][9] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8] | |

| P310 | Immediately call a POISON CENTER or doctor/physician.[7] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[8] |

| P405 | Store locked up.[7][9] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[8] |

Visualizing Hazards and Workflows

To provide a clearer understanding of the logical relationships between the hazards and the necessary procedural workflows, the following diagrams have been generated using the DOT language.

Caption: Logical relationships of hazards for this compound.

Experimental Protocols

While specific toxicological study protocols for this compound are not publicly available, a general workflow for assessing acute oral toxicity, based on standardized guidelines such as those from the OECD (Organisation for Economic Co-operation and Development), is presented below. Additionally, a synthesis protocol found in the literature is provided.

General Workflow for Acute Oral Toxicity Assessment

The following diagram illustrates a typical workflow for an acute oral toxicity study.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromo-5-(trifluoromethyl)aniline | C7H5BrF3N | CID 2735880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromo-2-(trifluoromethoxy)aniline | C7H5BrF3NO | CID 2779367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. 2-Bromo-5-(trifluoromethyl)aniline 97 454-79-5 [sigmaaldrich.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. Page loading... [wap.guidechem.com]

literature review of 5-Bromo-2-(trifluoromethyl)aniline applications

An In-Depth Technical Guide to the Applications of 5-Bromo-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Registry Number 703-91-3, is a halogenated aromatic amine that has emerged as a crucial building block in modern organic synthesis.[1] Its structure, featuring a benzene ring substituted with an amino group, a bromine atom, and a trifluoromethyl (CF₃) group, provides a unique combination of reactive sites and desirable physicochemical properties. The presence of the trifluoromethyl group is particularly significant in medicinal chemistry, as it can enhance metabolic stability, lipophilicity, and binding affinity of target molecules. The bromine atom serves as a versatile handle for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[2]

This technical guide provides a comprehensive overview of the applications of this compound, focusing on its role in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Detailed experimental protocols and structured data are presented to assist researchers in leveraging this valuable synthetic intermediate.

Physicochemical and Safety Data

Handling this compound requires adherence to standard laboratory safety protocols. It is known to cause skin and eye irritation and is harmful if swallowed or inhaled.[1][3] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

| Property | Value | Reference(s) |

| CAS Number | 703-91-3 | [1][2][4] |

| Molecular Formula | C₇H₅BrF₃N | [1][2][4] |

| Molecular Weight | 240.02 g/mol | [1][2][4] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 52-56 °C | [1] |

| Boiling Point | 254.8 °C at 760 mmHg | [2] |

| Purity | 97.5 - 100% | [2] |

| Synonyms | 5-Bromo-2-(trifluoromethyl)benzenamine | [1] |

Key Synthetic Applications

This compound is a versatile intermediate primarily utilized in the research and development of new bioactive compounds and materials.[2]

Pharmaceutical Synthesis

This compound is a key starting material for the development of novel therapeutic agents, particularly in the fields of oncology and mycology.[2] The trifluoromethyl group is a common feature in many modern drugs, valued for its ability to improve pharmacokinetic profiles. The aniline scaffold itself is a well-established pharmacophore. While specific drug candidates derived directly from this isomer are not widely reported in public literature, its structural motifs are present in various biologically active molecules. Its value lies in its use as a building block for creating libraries of novel compounds for high-throughput screening.

Agrochemical Development

In the agrochemical industry, this compound serves as a precursor for active ingredients in herbicides and insecticides.[2] The introduction of the trifluoromethyl group can lead to increased efficacy and metabolic stability of the final product in target organisms.

Dyes and Functional Materials

The aromatic nature of this compound and its ability to participate in coupling reactions make it a useful component in the synthesis of dyes and fluorescent compounds.[2] The bromine atom can be substituted to extend the chromophore system, allowing for the tuning of photophysical properties.

Experimental Protocols & Methodologies

The true utility of this compound is realized through its chemical transformations. Below are detailed protocols for its synthesis and a representative cross-coupling reaction.

Synthesis of this compound

A common laboratory-scale synthesis involves the reduction of a nitro precursor.[5]

Reaction: Reduction of 4-bromo-2-nitro-1-(trifluoromethyl)benzene.

Reagents & Materials:

-

4-bromo-2-nitro-1-(trifluoromethyl)benzene (1.0 eq)

-

Iron powder (6.0 eq)

-

Ammonium chloride (1.25 eq)

-

Ethanol

-

Tetrahydrofuran (THF)

-

Water

Procedure: [5]

-

To a suspension of 4-bromo-2-nitro-1-(trifluoromethyl)benzene (e.g., 4.0 g, 14.9 mmol) in a solvent mixture of ethanol (230 mL), THF (85 mL), and water (40 mL), add ammonium chloride (1.0 g, 18.8 mmol) and iron powder (5.06 g, 90 mmol).

-

Heat the reaction mixture to 80 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon complete consumption of the starting material, filter the hot reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Dissolve the crude product in ethyl acetate (100 mL) and wash sequentially with water (3 x 50 mL) and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. (Reported Yield: 90%).[5]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The bromine atom on the aniline is an ideal site for palladium-catalyzed Suzuki-Miyaura cross-coupling to form C-C bonds. This is a foundational reaction for diversifying the core structure. The following is a general protocol adaptable for this substrate.[6][7]

Reaction: Coupling of this compound with an Arylboronic Acid.

Reagents & Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or CataCXium® A Pd G3, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 - 3.0 eq)

-

Degassed solvent (e.g., 1,4-Dioxane/H₂O, 2-MeTHF)

Procedure: [7]

-

In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst to the flask.

-

Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Upon completion, cool the reaction to room temperature. Quench with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl-aniline derivative.

Visualization of Synthetic Utility

As a versatile building block, this compound offers two primary reactive sites for functionalization: the bromine atom and the amino group. The following diagram illustrates the logical workflow for creating a diverse library of compounds from this starting material.

References

Theoretical pKa Calculation for 5-Bromo-2-(trifluoromethyl)aniline: A Technical Guide

Theoretical Background: Gibbs Free Energy and the Thermodynamic Cycle

The pKa value is directly proportional to the standard Gibbs free energy change (ΔG°) of the acid dissociation reaction in an aqueous solution.[2][4] For an aniline derivative (AnH+), the relevant equilibrium is the dissociation of its protonated form (the anilinium cation) to the neutral form (the aniline base).

AnH⁺ (aq) ⇌ An (aq) + H⁺ (aq)

The relationship is given by the equation:

pKa = ΔG°aq / (2.303 RT)

where R is the ideal gas constant and T is the temperature in Kelvin (typically 298.15 K).

Direct calculation of the Gibbs free energy in solution (ΔG°aq) is computationally demanding. Therefore, a thermodynamic cycle, often called a Born-Haber cycle, is employed to break the calculation into more manageable components: gas-phase energies and solvation free energies.[1][5] This cycle allows for the calculation of the pKa by summing the energy changes of a series of theoretical steps.

The key components required from quantum mechanical calculations are:

-

G°gas(AnH⁺) : Gas-phase Gibbs free energy of the protonated aniline.

-

G°gas(An) : Gas-phase Gibbs free energy of the neutral aniline.

-

ΔG°solv(AnH⁺) : Solvation free energy of the protonated aniline.

-

ΔG°solv(An) : Solvation free energy of the neutral aniline.

An additional, critical term is the solvation free energy of a proton, ΔG°solv(H⁺) , which is a well-studied but challenging value that depends on the chosen computational model and solvent.[6][7]

Substituent Effects on the Basicity of 5-Bromo-2-(trifluoromethyl)aniline

The basicity of the aniline amino group is determined by the availability of the nitrogen's lone pair of electrons to accept a proton. Substituents on the aromatic ring can significantly alter the electron density on the nitrogen atom.

-

Electron-Withdrawing Groups (EWGs) : These groups pull electron density away from the aromatic ring and the amino group, making the nitrogen lone pair less available for protonation. This effect decreases the basicity and results in a lower pKa value.[8][9][10]

-

Electron-Donating Groups (EDGs) : These groups push electron density into the aromatic ring, increasing the electron density on the nitrogen, thereby making the aniline more basic and raising the pKa.[10]

In the case of This compound , both substituents are strongly electron-withdrawing:

-

Trifluoromethyl Group (-CF₃) : Positioned ortho to the amino group, the -CF₃ group exerts a powerful electron-withdrawing inductive effect (-I), which drastically reduces the electron density on the nitrogen atom.

-

Bromo Group (-Br) : Located meta to the amino group, the bromine atom also acts as an electron-withdrawing group, primarily through its inductive effect.

Due to the combined influence of these two potent EWGs, the pKa of this compound is expected to be substantially lower than that of unsubstituted aniline (pKa ≈ 4.6).[8]

Computational Protocol for pKa Calculation

The following protocol outlines a robust methodology for the theoretical calculation of pKa using Density Functional Theory (DFT), a widely used quantum mechanical method known for its balance of accuracy and computational cost.[3][11]

Step 1: Generation of Input Structures

-

Construct the 3D structures of the neutral this compound molecule and its corresponding protonated form (anilinium cation, protonated at the -NH₂ group).

Step 2: Gas-Phase Geometry Optimization and Frequency Analysis

-

Objective : To find the lowest energy conformation of each molecule in the gas phase and to calculate its thermal free energy.

-

Method : Perform geometry optimization followed by frequency calculations for both the neutral and protonated species.

-

Level of Theory : A common and effective choice is the M06-2X functional with the 6-311++G(d,p) basis set.[11] The B3LYP functional is also widely applied.[12]

-

Verification : The frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and provides the zero-point vibrational energy and thermal corrections needed to compute the Gibbs free energy.[13][14]

Step 3: Solvation Free Energy Calculation

-

Objective : To calculate the free energy change when moving each molecule from the gas phase into the aqueous solvent.

-

Method : Using the optimized gas-phase geometries, perform a single-point energy calculation in the presence of a solvent model.

-

Solvation Model : Implicit or continuum solvation models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), are computationally efficient and widely used.[4][7][11] These models represent the solvent as a continuous medium with a defined dielectric constant.

Step 4: Assembling the Data and Calculating pKa

-

Objective : To combine the calculated energy terms to determine ΔG°aq and the final pKa value.

-

Procedure :

-

Calculate the gas-phase free energy of deprotonation: ΔG°gas = G°gas(An) + G°gas(H⁺) - G°gas(AnH⁺) (The gas-phase energy of the proton, G°gas(H⁺), is a standard value derived from statistical mechanics).

-

Calculate the change in solvation free energy: ΔΔG°solv = ΔG°solv(An) + ΔG°solv(H⁺) - ΔG°solv(AnH⁺) (The value for ΔG°solv(H⁺) is a critical parameter. A value of -265.9 kcal/mol in water is commonly used, but this can be method-dependent).[7]

-

Calculate the total free energy of deprotonation in solution: ΔG°aq = ΔG°gas + ΔΔG°solv

-

Calculate the final pKa: pKa = ΔG°aq / (2.303 RT)

-

An alternative and highly effective approach is the "direct method," where a linear regression is established between calculated ΔG°aq values and experimental pKa values for a training set of similar molecules. This correction can significantly improve the accuracy of the prediction.[7][11]

Data Presentation

While an exact value requires performing the quantum chemical calculations, a comparative analysis can be made based on the known effects of the substituents.

| Compound | Substituents | Expected Electronic Effect | Predicted pKa (Relative to Aniline) |

| Aniline | None | Reference | ~4.6 |

| 4-Bromoaniline | -Br (para) | Weakly electron-withdrawing | Lower (~3.9) |

| 2-(Trifluoromethyl)aniline | -CF₃ (ortho) | Strongly electron-withdrawing | Much Lower |

| This compound | -Br (meta), -CF₃ (ortho) | Very Strongly electron-withdrawing | Significantly Lower |

Visualization of the Computational Workflow

The logical flow of the theoretical pKa calculation can be visualized as a computational workflow.

Caption: Computational workflow for theoretical pKa prediction.

Conclusion

The theoretical calculation of pKa for molecules like this compound is a multi-step process rooted in fundamental thermodynamic principles. By leveraging quantum mechanical methods such as DFT in conjunction with continuum solvation models, it is possible to obtain accurate and reliable pKa predictions. This computational approach provides invaluable insights for chemists and drug developers, enabling the rational design of molecules with optimized physicochemical properties for their intended applications. The strong electron-withdrawing nature of the bromo and trifluoromethyl substituents unequivocally points to a significantly decreased basicity for the target molecule compared to unsubstituted aniline.

References

- 1. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models [mdpi.com]

- 3. How to Predict pKa | Rowan [rowansci.com]

- 4. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]

- 5. Modeling pKa of the Brønsted Bases as an Approach to the Gibbs Energy of the Proton in Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How to Predict the pKa of Any Compound in Any Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journaleras.com [journaleras.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. pogorelov.scs.illinois.edu [pogorelov.scs.illinois.edu]

Methodological & Application

synthesis of 5-Bromo-2-(trifluoromethyl)aniline from 4-bromo-2-nitro-trifluoromethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 5-Bromo-2-(trifluoromethyl)aniline from 4-bromo-2-nitro-trifluoromethylbenzene. The protocol outlined below is based on a well-established reduction method, offering a reliable and efficient pathway to this valuable research chemical and intermediate in drug discovery.

Reaction Scheme

The synthesis involves the reduction of the nitro group in 4-bromo-2-nitro-trifluoromethylbenzene to an amine functionality, yielding this compound. The most common and effective method for this transformation on a laboratory scale is the reduction using iron powder in the presence of an acid or an ammonium salt.

Overall Reaction:

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol detailed in this document.

| Parameter | Value |

| Starting Material | 4-bromo-2-nitro-1-(trifluoromethyl)benzene |

| Reagents | Iron powder, Ammonium chloride |

| Solvent System | Ethanol, Tetrahydrofuran (THF), Water |

| Reaction Temperature | 80 °C |

| Reaction Time | 1 hour |

| Product Yield | 90%[1] |

| Product Purity | Not explicitly stated, but purification is achieved through workup |

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a standard laboratory procedure for the reduction of nitroarenes.

Materials:

-

4-bromo-2-nitro-1-(trifluoromethyl)benzene (4.0 g, 14.9 mmol)

-

Iron powder (5.06 g, 90 mmol)

-

Ammonium chloride (1.0 g, 18.8 mmol)

-

Ethanol (230 mL)

-

Tetrahydrofuran (THF) (85 mL)

-

Water (40 mL)

-

Ethyl acetate (100 mL)

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus and appropriate eluent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-nitro-1-(trifluoromethyl)benzene (4.0 g, 14.9 mmol) in a mixture of ethanol (230 mL), THF (85 mL), and water (40 mL).

-

Addition of Reagents: To the suspension, add ammonium chloride (1.0 g, 18.8 mmol) and iron powder (5.06 g, 90 mmol).

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 1 hour.[1]

-

Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]

-

Filtration: Once the reaction is complete, filter the hot reaction mixture through a pad of celite or filter paper to remove the iron salts.[1]

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvents.

-

Workup: Dissolve the crude product in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with water (3 x 50 mL) to remove any remaining inorganic salts.[1]

-

Brine Wash: Perform a final wash of the organic layer with a saturated brine solution.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The reported yield for this procedure is 3.2 g, which corresponds to a 90% yield.[1]

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

-

The reaction is exothermic; care should be taken when heating.

-

Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

References

Application Note and Detailed Experimental Protocol for the Synthesis of 5-Bromo-2-(trifluoromethyl)aniline

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive and reproducible experimental protocol for the synthesis of 5-Bromo-2-(trifluoromethyl)aniline, a key intermediate in pharmaceutical and agrochemical research.

Introduction

This compound is a valuable building block in organic synthesis, frequently utilized in the development of novel pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, while the bromo substituent provides a versatile handle for further chemical modifications through cross-coupling reactions. This document outlines a detailed protocol for the synthesis of this compound via the reduction of 4-bromo-2-nitro-1-(trifluoromethyl)benzene.

Reaction Scheme

The synthesis involves the reduction of the nitro group of 4-bromo-2-nitro-1-(trifluoromethyl)benzene to an amine using iron powder in the presence of an ammonium chloride solution.

Overall Reaction:

4-bromo-2-nitro-1-(trifluoromethyl)benzene → this compound

Experimental Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 4-bromo-2-nitro-1-(trifluoromethyl)benzene |

| Molar Mass of Starting Material | 270.01 g/mol |

| Amount of Starting Material | 4.0 g (14.9 mmol) |

| Reagents | |

| Iron Powder | 5.06 g (90 mmol) |

| Ammonium Chloride | 1.0 g (18.8 mmol) |

| Solvents | |

| Ethanol | 230 mL |

| Tetrahydrofuran (THF) | 85 mL |

| Water | 40 mL |

| Ethyl Acetate | 100 mL |

| Reaction Conditions | |

| Temperature | 80 °C |

| Reaction Time | 1 hour |

| Product | This compound |

| Molar Mass of Product | 240.02 g/mol |

| Yield | |

| Product Mass | 3.2 g |

| Yield Percentage | 90% |

Experimental Protocol

This protocol details the synthesis of this compound from 4-bromo-2-nitro-1-(trifluoromethyl)benzene.[1]

Materials and Reagents:

-

4-bromo-2-nitro-1-(trifluoromethyl)benzene

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Thin Layer Chromatography (TLC) plates

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a suspension of 4-bromo-2-nitro-1-(trifluoromethyl)benzene (4.0 g, 14.9 mmol) in a solvent mixture of ethanol (230 mL), THF (85 mL), and water (40 mL).[1]

-

Addition of Reagents: To the suspension, add ammonium chloride (1.0 g, 18.8 mmol) and iron powder (5.06 g, 90 mmol).[1]

-

Reaction: Heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[1]

-

Filtration: Once the reaction is complete, filter the hot reaction mixture to remove the iron residues.[1]

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.[1]

-

Work-up: Dissolve the crude product in ethyl acetate (100 mL) and transfer it to a separatory funnel.[1] Wash the organic layer with water (3 x 50 mL).[1]

-

Brine Wash and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.[1]

-

Final Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain this compound as a solid.[1] The reported yield for this procedure is 3.2 g (90%).[1]